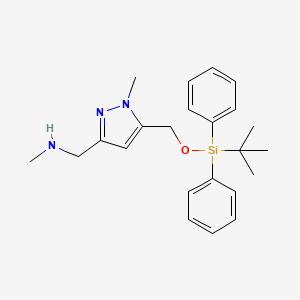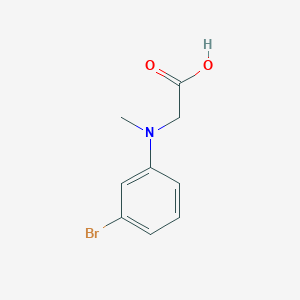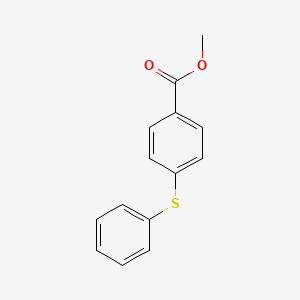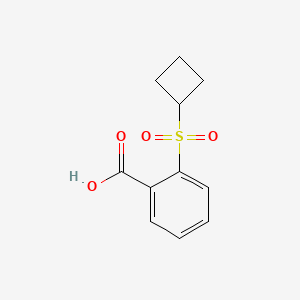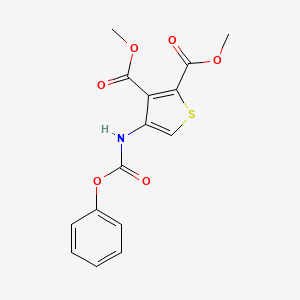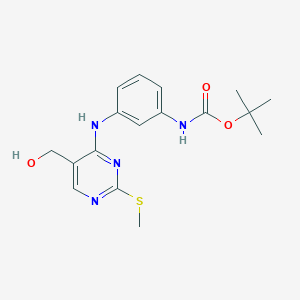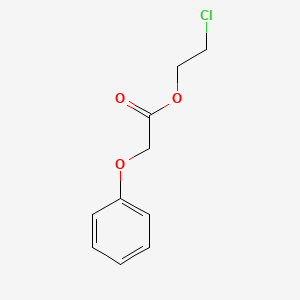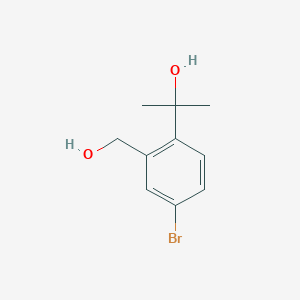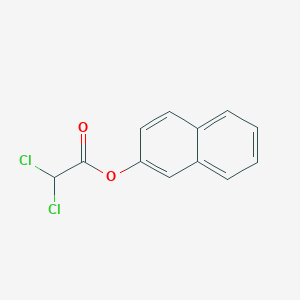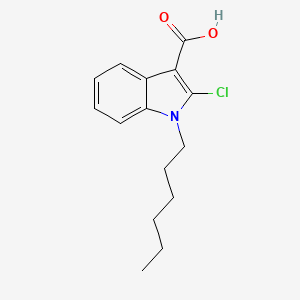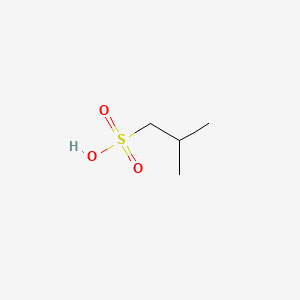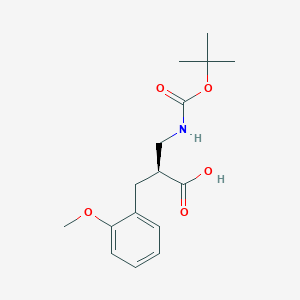
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is a compound used in organic synthesis, particularly in the field of peptide chemistry. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxybenzyl group adds to its versatility in synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting the protected amine with 2-methoxybenzyl chloride in the presence of a base.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety. This can be achieved through various methods, including oxidation of the corresponding alcohol or hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The methoxybenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids and reduction to form alcohols or amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Deprotection: Yields the free amine.
Substitution: Yields various substituted derivatives.
Oxidation: Yields ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
科学研究应用
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays and diagnostic applications.
Material Science: Incorporated into the design of novel materials with specific functional properties.
作用机制
The mechanism of action of Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid depends on its specific application In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions
相似化合物的比较
Similar Compounds
Boc-(s)-3-amino-2-(2-hydroxybenzyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid: Contains a chloro group instead of a methoxy group.
Boc-(s)-3-amino-2-(2-nitrobenzyl)propanoic acid: Contains a nitro group instead of a methoxy group.
Uniqueness
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is unique due to the presence of the methoxybenzyl group, which provides specific reactivity and stability characteristics. The methoxy group can influence the electronic properties of the benzyl moiety, affecting its reactivity in various chemical reactions.
属性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI 键 |
WZPMAEBPCWOYJK-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1OC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


